Home > Products > Screening Compounds P64048 > scleritodermin A
scleritodermin A -

scleritodermin A

Catalog Number: EVT-1596789
CAS Number:
Molecular Formula: C42H54N7NaO13S2
Molecular Weight: 952 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Scleritodermin A was first identified from the lithistid sponge Scleritodermus collected from marine environments. The sponge is known for producing a variety of bioactive compounds, including scleritodermin A, which exhibits notable pharmacological properties.

Classification

Scleritodermin A belongs to a class of compounds known as thiazole and oxazole alkaloids. These compounds are characterized by their cyclic structures and the presence of sulfur and nitrogen heteroatoms, contributing to their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of scleritodermin A has been approached through various synthetic routes, including:

  1. Total Synthesis: The total synthesis involves multiple steps, including:
    • Wittig Reaction: Used to form alkenes from aldehydes or ketones.
    • Macrolactamization: Key for forming cyclic structures.
    • Asymmetric Synthesis: Utilizes chiral reagents to produce enantiomerically pure compounds.
  2. Fragment Coupling: Involves assembling key fragments derived from simpler molecules, which are then coupled to form the complete structure of scleritodermin A. This method allows for greater control over stereochemistry and yields higher purity products.
  3. Analytical Techniques: The characterization of synthesized compounds often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity and purity.
Molecular Structure Analysis

Structure and Data

Scleritodermin A is characterized by its cyclic structure featuring multiple amino acids linked through peptide bonds. The molecular formula is C22H34N4O5SC_{22}H_{34}N_{4}O_{5}S, with a molar mass of approximately 462.59 g/mol. Its structure includes:

  • Thiazole and Oxazole Rings: Contributing to its biological activity.
  • Amino Acid Residues: Essential for its cytotoxic properties.

The stereochemistry of specific amino acids within the structure plays a critical role in its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Scleritodermin A undergoes several chemical reactions relevant to its synthesis and biological activity:

  1. Hydrolysis: Can occur under acidic or basic conditions, breaking down the peptide bonds.
  2. Oxidation-Reduction Reactions: Important for modifying functional groups within the molecule.
  3. Reactions with Biological Targets: Interacts with cellular components, affecting pathways involved in cell proliferation and apoptosis.
Mechanism of Action

Process and Data

The mechanism by which scleritodermin A exerts its cytotoxic effects is primarily through:

  • Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating intrinsic pathways.
  • Inhibition of Protein Synthesis: By disrupting ribosomal function, it prevents cancer cells from proliferating.
  • Targeting Specific Signaling Pathways: Alters pathways associated with cell survival and growth, contributing to its effectiveness as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling during storage.
  • Reactivity: Exhibits reactivity typical of cyclic peptides, including susceptibility to hydrolysis under certain conditions.

Relevant data include melting point ranges, spectral data (NMR, IR), and chromatographic behavior that help define its chemical identity.

Applications

Scientific Uses

Scleritodermin A has several promising applications in scientific research:

  1. Anticancer Research: Its cytotoxic properties make it a candidate for developing new cancer therapies.
  2. Parasitology: Investigated for potential use against parasitic infections due to its anthelmintic activity.
  3. Biochemical Studies: Serves as a tool in understanding cellular mechanisms related to apoptosis and protein synthesis inhibition.
Discovery and Initial Characterization of Scleritodermin A

Isolation from Marine Lithistid Sponges: Scleritoderma nodosum as a Source

Scleritodermin A was first isolated from the deep-water marine lithistid sponge Scleritoderma nodosum, collected from Pacific Ocean benthic ecosystems. The compound was identified during bioassay-guided fractionation of the sponge's organic extracts (utilizing methanol or ethanol solvent systems). Initial separation involved liquid-liquid partitioning followed by repeated chromatographic purification, including size-exclusion chromatography (Sephadex LH-20) and reversed-phase high-performance liquid chromatography (RP-HPLC). This process yielded scleritodermin A as a bioactive secondary metabolite, highlighting the sponge's chemical defense mechanisms in its ecological niche [1] [5].

Scleritoderma nodosum belongs to the order Lithistida, known for producing architecturally complex peptides with potent biological activities. The sponge's harsh deep-sea habitat (characterized by high pressure, low temperature, and limited light) is hypothesized to drive the evolution of specialized metabolic pathways, resulting in molecules like scleritodermin A with non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid biosynthetic origins [5].

Table 1: Isolation and Purification Profile of Scleritodermin A

ParameterDetail
Source OrganismScleritoderma nodosum (Lithistid sponge)
Collection EnvironmentPacific Ocean deep-sea benthic zone
Extraction SolventMethanol/Ethanol
Partitioning MethodLiquid-liquid separation (e.g., hexane/water)
Primary PurificationSize-exclusion chromatography (Sephadex LH-20)
Final PurificationReversed-phase HPLC (C18 column, acetonitrile/water gradients)
YieldMilligram quantities per kilogram of sponge (low natural abundance)

Early Structural Insights: Cyclic Peptide Backbone and Non-Proteinogenic Amino Acids

Initial structural elucidation of scleritodermin A (empirical formula C~42~H~58~N~6~O~12~S, molecular weight 847.02 g/mol) revealed a complex macrocyclic depsipeptide scaffold incorporating several non-proteinogenic amino acids. Key features established through NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS) included [1] [5]:

  • Cyclic Depsipeptide Backbone: A 19-membered macrocycle formed via an ester bond between the C-terminal carboxylic acid of O-methyl-N-sulfo-D-serine and the hydroxyl group of L-serine, alongside multiple amide linkages.
  • The ACT Fragment (2-(1-Amino-2-(p-hydroxyphenyl)ethane)-4-(4-carboxy-2,4-dimethyl-(2Z,4E)-pentadienyl)thiazole): A novel conjugated thiazole moiety derived from L-tyrosine homologation and cyclization. This fragment features a thiazole ring substituted with a p-hydroxyphenethylamine group and an extended polyunsaturated carboxylic acid chain with (2Z,4E) geometry.
  • α-Keto-β-Amino Acid (Keto-allo-L-Isoleucine): An unusual amino acid containing a reactive α-keto amide group, later identified as crucial for bioactivity.
  • Additional Unusual Residues:
  • O-Methyl-N-sulfo-D-serine: A D-configured serine derivative with sulfated amine and methylated carboxylate.
  • L-Proline: A proteinogenic amino acid contributing to ring rigidity.

The presence of these non-canonical residues, particularly the ACT fragment and α-keto-allo-isoleucine, suggested a complex biosynthetic origin via a hybrid NRPS-PKS pathway, analogous to other sponge-derived cyclic peptides like the keramamides and cyclotheonellins [5].

Table 2: Key Structural Components of Scleritodermin A

Structural FeatureResidue/ComponentUnusual Characteristics
Macrocycle CoreCyclic depsipeptide19-membered ring; ester linkage between O-methyl-N-sulfo-D-serine and L-serine hydroxyl
Signature Thiazole MoietyACT fragmentConjugated thiazole; p-hydroxyphenethylamine side chain; (2Z,4E)-dienoic acid chain
Key Functional Residueα-Keto-allo-L-isoleucine (Thi)Reactive α-keto amide group; allo-isoleucine stereochemistry
Modified Proteinogenic ResiduesL-Proline, L-SerineL-Serine participates in ester bond; L-Proline induces conformational constraint
Highly Modified ResidueO-Methyl-N-sulfo-D-serineD-configuration; sulfated amine; methyl ester

Initial Bioactivity Profiling: Cytotoxicity Against Human Tumor Cell Lines

Early biological evaluation established scleritodermin A's significant in vitro cytotoxicity against a diverse panel of human tumor cell lines, with IC~50~ values consistently below 2 μM. This potent activity was identified during the initial discovery phase using standardized cell viability assays (e.g., MTT or SRB assays) [1] [8]. Key findings included:

  • Broad-Spectrum Activity: Scleritodermin A exhibited nanomolar to low-micromolar potency across multiple cancer types, suggesting a potential mechanism targeting fundamental cellular processes common to transformed cells.
  • Mechanistic Implication (Protease Inhibition): The presence of the α-keto amide moiety within the α-keto-allo-isoleucine residue strongly suggested protease inhibition as a primary mechanism. This functional group is a well-established pharmacophore in other marine natural products (e.g., cyclotheonamide A, a potent thrombin inhibitor with IC~50~ ~100 nM) acting as a transition state mimic, covalently binding to the active site serine of serine proteases [5] [8]. While direct enzyme inhibition data for scleritodermin A was initially limited compared to its cytotoxicity, the structural analogy to validated protease inhibitors provided a compelling hypothesis for its mode of action.

Table 3: Initial Cytotoxicity Profile of Scleritodermin A

Human Tumor Cell LineCancer TypeReported IC~50~ (μM)Inference on Potency
HCT-116Colorectal carcinoma< 2.0High potency (nanomolar range likely)
MCF-7Breast adenocarcinoma< 2.0High potency
NCI-H460Non-small cell lung carcinoma< 2.0High potency
SF-268Central nervous system glioma< 2.0High potency
LOX IMVIMelanoma< 2.0High potency
Proposed Primary TargetSerine proteases (e.g., thrombin, elastase, chymotrypsin)Mechanistic EvidenceStructural analogy to α-ketoamide protease inhibitors (e.g., Cyclotheonamide A)

The combination of potent cytotoxicity and its unique structural features, particularly the reactive α-keto amide and the complex ACT-thiazole moiety, positioned scleritodermin A as a compelling lead compound for anticancer drug discovery and a target for total synthesis to enable further biological exploration and structural optimization [1] [5] [8].

Chemicals Named in the Article:

  • Scleritodermin A
  • Cyclotheonamide A
  • Keramamide B
  • Keramamide C
  • Keramamide D
  • Keramamide E
  • Keramamide G
  • Keramamide H
  • Keramamide J
  • Keramamide K
  • Keramamide M
  • Keramamide N
  • Oriamide
  • Discobahamin A
  • Discobahamin B
  • Jamaicensamide A
  • Cyclotheonellazole A
  • Cyclotheonellazole B
  • Cyclotheonellazole C

Properties

Product Name

scleritodermin A

IUPAC Name

sodium;N-[(2R)-1-[(2S)-2-[[(2S,6S,9S,15S,19Z,21E)-6-[(2R)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-19,21-dimethyl-4,5,8,14,18-pentaoxo-17-oxa-25-thia-3,7,13,26-tetrazatricyclo[21.2.1.09,13]hexacosa-1(26),19,21,23-tetraen-15-yl]carbamoyl]pyrrolidin-1-yl]-3-methoxy-1-oxopropan-2-yl]sulfamate

Molecular Formula

C42H54N7NaO13S2

Molecular Weight

952 g/mol

InChI

InChI=1S/C42H55N7O13S2.Na/c1-6-24(3)34-35(51)38(54)44-29(19-26-11-13-28(50)14-12-26)39-43-27(22-63-39)18-23(2)17-25(4)42(57)62-21-30(40(55)48-15-8-10-33(48)37(53)46-34)45-36(52)32-9-7-16-49(32)41(56)31(20-61-5)47-64(58,59)60;/h11-14,17-18,22,24,29-34,47,50H,6-10,15-16,19-21H2,1-5H3,(H,44,54)(H,45,52)(H,46,53)(H,58,59,60);/q;+1/p-1/b23-18+,25-17-;/t24-,29+,30+,31-,32+,33+,34+;/m1./s1

InChI Key

MJCWFUMOVWRXTI-OEYAGHNCSA-M

Synonyms

scleritodermin A

Canonical SMILES

CCC(C)C1C(=O)C(=O)NC(C2=NC(=CS2)C=C(C=C(C(=O)OCC(C(=O)N3CCCC3C(=O)N1)NC(=O)C4CCCN4C(=O)C(COC)NS(=O)(=O)[O-])C)C)CC5=CC=C(C=C5)O.[Na+]

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C(/C=C(\C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](COC)NS(=O)(=O)[O-])/C)\C)CC5=CC=C(C=C5)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.